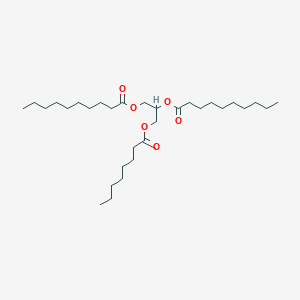Glyceryl 1-caprylate dicaprate
CAS No.: 82426-88-8
Cat. No.: VC6917462
Molecular Formula: C31H58O6
Molecular Weight: 526.799
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82426-88-8 |
|---|---|
| Molecular Formula | C31H58O6 |
| Molecular Weight | 526.799 |
| IUPAC Name | (2-decanoyloxy-3-octanoyloxypropyl) decanoate |
| Standard InChI | InChI=1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3 |
| Standard InChI Key | KHOXIGZKRZJQTF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Glyceryl 1-caprylate dicaprate is structured with glycerol esterified at the 1-position with caprylic acid (octanoic acid) and at the 2- and 3-positions with capric acid (decanoic acid). This asymmetric arrangement contributes to its amphiphilic nature, enabling interactions with both hydrophilic and lipophilic substances . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 526.799 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 456.0 ± 12.0 °C |
| Flash Point | 142.6 ± 13.1 °C |
| Refractive Index | 1.462 |
| Solubility | Insoluble in water; soluble in oils and organic solvents |
The compound’s low viscosity and high oxidative stability make it ideal for formulations requiring long shelf lives .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its ester linkages. The -NMR spectrum shows distinct peaks for methylene groups in the fatty acid chains (δ 1.2–1.6 ppm) and glycerol backbone protons (δ 4.1–4.3 ppm). High-resolution MS reveals a parent ion peak at m/z 526.799, consistent with its molecular weight .
Synthesis and Industrial Production
Conventional Esterification
The synthesis involves a two-step esterification of glycerol with caprylic and capric acids under acidic catalysis. Sulfuric acid or para-toluenesulfonic acid (pTSA) is typically used to accelerate the reaction :
Reaction conditions (temperature: 120–150°C; time: 4–6 hours) are optimized to achieve yields exceeding 85%. Excess fatty acids are removed via vacuum distillation, and the product is purified through fractional crystallization.
Enzymatic Synthesis
Recent advances employ immobilized lipases (e.g., Candida antarctica lipase B) for greener production. This method operates at milder temperatures (40–60°C) and achieves enantioselective esterification, reducing byproducts . A 2021 study demonstrated a 78% yield using amylosucrase enzymes, highlighting its potential for scalable biosynthesis .
Recent Advances and Research Directions
Enzyme-Mediated Modifications
A 2021 study demonstrated the enzymatic glycosylation of glyceryl caprylate using amylosucrase, yielding novel biosurfactants with enhanced water solubility . This approach aligns with green chemistry principles and could expand applications in nutraceuticals.
Drug Delivery Innovations
Ongoing research explores its role in nanostructured lipid carriers (NLCs) for targeted cancer therapy. Preliminary data indicate improved bioavailability of paclitaxel in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume